Cyclic-hpmpc - 127757-45-3

Cyclic-hpmpc

Catalog Number: EVT-1214211
CAS Number: 127757-45-3
Molecular Formula: C8H12N3O5P
Molecular Weight: 261.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Cyclic-HPMPC is classified as an antiviral agent and belongs to the family of phosphonate prodrugs. Its structure allows it to penetrate cellular membranes effectively, enhancing its bioavailability and therapeutic efficacy against viral pathogens.

Synthesis Analysis

Cyclic-HPMPC can be synthesized through a dehydrative intramolecular cyclization process. This method typically involves treating a suspension of HPMPC in dimethylformamide with ethyl chloroformate in a controlled environment. The reaction proceeds as follows:

  1. Reagents: Four molar equivalents of ethyl chloroformate are added to a dimethylformamide suspension of HPMPC.
  2. Reaction Conditions: The reaction is conducted under inert nitrogen atmosphere at elevated temperatures, facilitating the cyclization.
  3. Yield and Purity: This method yields cyclic-HPMPC with an isolated yield of approximately 94% and high purity, with benign by-products easily removed during purification processes .

The synthesis can be scaled from gram to multi-kilogram quantities, making it feasible for pharmaceutical applications .

Molecular Structure Analysis

Cyclic-HPMPC features a unique molecular structure characterized by a five-membered ring containing a phosphonate group. The key structural components include:

  • Phosphonate Backbone: The presence of a phosphonate group contributes to its antiviral activity.
  • Cytosine Base: The incorporation of the cytosine moiety enhances its interaction with viral DNA polymerases.
  • Cyclization: The cyclic structure improves stability and bioavailability compared to its acyclic counterparts.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to characterize the molecular structure, confirming the integrity and configuration of the cyclic compound .

Chemical Reactions Analysis

Cyclic-HPMPC undergoes several chemical reactions that are critical for its activation and function:

  • Hydrolysis: In biological systems, cyclic-HPMPC is hydrolyzed to release the active form, which then inhibits viral DNA synthesis.
  • Enzymatic Activation: The compound is activated by cellular enzymes that facilitate its conversion into nucleotide analogs, which are then incorporated into viral DNA during replication.

These reactions underscore the importance of cyclic-HPMPC's design as a prodrug, allowing it to evade premature degradation while ensuring effective delivery of the active antiviral agent .

Mechanism of Action

Cyclic-HPMPC acts primarily by inhibiting viral DNA polymerases, which are essential for viral replication. The mechanism involves:

  1. Incorporation into Viral DNA: Once activated within host cells, cyclic-HPMPC mimics natural nucleotides and gets incorporated into the growing viral DNA strand.
  2. Chain Termination: The incorporation of cyclic-HPMPC leads to chain termination during DNA synthesis due to its altered structure, effectively halting further replication.
  3. Broad-Spectrum Activity: This mechanism allows cyclic-HPMPC to exhibit activity against various DNA viruses, including cytomegalovirus and orthopoxviruses .
Physical and Chemical Properties Analysis

Cyclic-HPMPC possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 307.24 g/mol.
  • Solubility: Highly soluble in polar solvents such as dimethylformamide and methanol, facilitating its use in various formulations.
  • Stability: Exhibits stability under physiological conditions but is sensitive to hydrolysis in aqueous environments.

These properties contribute to its effectiveness as an antiviral agent and influence formulation strategies for therapeutic applications .

Applications

Cyclic-HPMPC has several scientific applications primarily focused on antiviral therapy:

  • Viral Infections Treatment: It is used in clinical settings for treating infections caused by cytomegalovirus, particularly in patients with compromised immune systems.
  • Research Tool: Cyclic-HPMPC serves as a valuable tool in virology research for studying viral replication mechanisms and evaluating new antiviral strategies.
  • Prodrug Development: Its design influences ongoing research into novel prodrugs that enhance bioavailability and reduce toxicity associated with traditional antiviral therapies .
Chemical Structure and Prodrug Design of Cyclic-HPMPC

Structural Characterization: Cyclic Phosphonate Ester Configuration

Cyclic HPMPC (1-[(S)-2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl]methylcytosine) features a six-membered 1,4,2-dioxaphosphorinane ring system that replaces the acyclic phosphonate moiety of its parent compound, cidofovir (HPMPC). This ring structure incorporates a chiral phosphorus center, resulting in distinct diastereomers (designated Rp and Sp) with unique physicochemical properties. X-ray crystallography reveals that the Rp diastereomer adopts a chair conformation with the nucleobase (cytosine) equatorial and the exocyclic P–O ligand axial. Conversely, the Sp diastereomer exhibits an unusual (a,a) conformation in the solid state, with both the nucleobase and P–OPh group axial. In solution (chloroform or acetonitrile), the Sp diastereomer equilibrates between (a,a) and (e,e) conformers, influencing its reactivity and biological stability [2] [6].

Key Structural Parameters:

  • Bond Lengths/Geometry: The P–O bond lengths within the ring average 1.60 Å, typical for phosphonate esters. The P–O–C (ring) angles range from 105° to 110°, contributing to ring strain.
  • Stereochemical Influence: The Rp configuration demonstrates greater chemical stability due to reduced steric repulsion. In contrast, the Sp isomer shows higher susceptibility to enzymatic hydrolysis [6].

Table 1: Conformational and NMR Properties of Cyclic HPMPC Diastereomers

DiastereomerSolid-State ConformationSolution Conformation (CDCl₃)³¹P NMR δ (ppm)Key Stability Feature
RpChair (nucleobase equatorial, P–OR axial)Predominantly chair8.01–9.14High chemical stability
Sp(a,a)Equilibrium of (a,a) and (e,e)9.13–10.49Higher enzymatic hydrolysis rate

Comparative Analysis with Acyclic Analogues (e.g., Cidofovir)

Cyclic HPMPC serves as an intracellular prodrug of cidofovir (HPMPC), but its cyclic structure imparts distinct advantages:

  • Enhanced Chemical Stability: The cyclic ester protects the labile phosphonate group, reducing susceptibility to phosphatase-mediated degradation. Hydrolytic deamination of cytosine (a major degradation pathway for cidofovir) occurs 40 times slower in cyclic HPMPC due to steric hindrance and electronic effects from the ring. At pH 7.4 and 37°C, cyclic HPMPC’s degradation half-life (t₁/₂ > 100 h) significantly exceeds cidofovir’s (t₁/₂ ≈ 20 h) [9].
  • Reduced Nephrotoxicity: Unlike cidofovir, cyclic HPMPC undergoes efficient renal tubular secretion via anion transporters, minimizing accumulation in proximal tubular cells. Preclinical studies show kidney concentrations 20-fold lower for cyclic HPMPC versus cidofovir at equivalent doses, explaining its improved safety profile [8] [10].
  • pKa and Solubility: Cyclic HPMPC exhibits lower acidity (pKa = 2.03 for phosphonate, 4.55 for cytosine N3) than cidofovir (pKa = 2.15, 4.57, 7.00), enhancing passive membrane permeability [9].

Table 2: Key Physicochemical and Biological Differences

PropertyCyclic HPMPCCidofovir (HPMPC)Functional Implication
Chemical Stability (t₁/₂, pH 7.4)>100 hours~20 hoursEnhanced shelf-life; reduced extracellular degradation
pKa Values2.03 (P-OH), 4.55 (N3)2.15 (P-OH), 4.57 (N3), 7.00 (P-OH)Higher lipophilicity at physiological pH
Kidney Accumulation (Rat, 24h post-IV)Low (0.3 μg-eq/g)High (6.6 μg-eq/g)Lower nephrotoxicity risk
Deamination Rate (k, pH 7.4)0.002 h⁻¹0.08 h⁻¹Reduced formation of inactive uracil analog

Intracellular Prodrug Mechanism: Enzymatic Conversion to Cidofovir

Cyclic HPMPC functions as a substrate for intracellular esterases, undergoing selective hydrolysis to release cidofovir within target cells. This activation is mediated by carboxylesterases (e.g., porcine liver carboxyesterase, PLCE), which cleave the cyclic ester bond to yield HPMPC monoester. This monoester subsequently hydrolyzes spontaneously or enzymatically to cidofovir. Notably, aryl ester prodrugs of cyclic HPMPC (e.g., salicylate esters) bypass the monoester intermediate, cleaving directly to cyclic HPMPC and minimizing off-target metabolism [1] [9].

Metabolic Pathway:

  • Cellular Uptake: Cyclic HPMPC enters cells via anion transporters (e.g., OAT1).
  • Enzymatic Activation:
  • Step 1: Carboxylesterases hydrolyze the cyclic ester → HPMPC monoester.
  • Step 2: Spontaneous or phosphodiesterase-mediated hydrolysis → Cidofovir.
  • Phosphorylation: Cidofovir undergoes stepwise phosphorylation by cellular kinases to form the active metabolite cidofovir diphosphate, a competitive inhibitor of viral DNA polymerases [3] [9].

Table 3: Metabolic Fate of Cyclic HPMPC In Vivo

ProcessEnzyme/MechanismPrimary MetaboliteBioactive Outcome
Initial HydrolysisCarboxylesterasesHPMPC monoesterProdrug activation
Secondary HydrolysisPhosphodiesterases/chemical hydrolysisCidofovirSubstrate for phosphorylation
PhosphorylationCellular kinases (2 steps)Cidofovir diphosphateViral DNA polymerase inhibition
Renal ExcretionTubular secretion (OATs)Unchanged cyclic HPMPC (~71%)Avoids nephrotoxic accumulation

Synthesis Methodologies: Dehydrative Intramolecular Cyclization

The synthesis of cyclic HPMPC employs a dehydrative intramolecular cyclization strategy starting from cidofovir. Key steps include:

  • Activation: Cidofovir’s phosphonic acid group is activated using carbodiimides (e.g., DCC) or phosphorus-based reagents (e.g., PPh₃/CBr₄).
  • Cyclization: The 3′-hydroxyl group attacks the activated phosphonate, forming the six-membered ring under mild conditions. This step is stereoselective, yielding Rp and Sp diastereomers separable via chromatography or crystallization [5] [10].

Prodrug Derivatization: To enhance oral bioavailability, the remaining P–OH group is esterified:

  • Aryl Esters: Synthesized via PyBOP-mediated coupling with phenols. Axial isomers (Rp) exhibit 5.4–9.4-fold higher chemical stability than equatorial (Sp) isomers [1].
  • Amino Acid Esters: Tyrosine conjugates (e.g., Tyr-NHiBu) are prepared using Boc-protected tyrosine amides and PyBOP/DIEA, yielding diastereomeric prodrugs with variable intestinal stability (t₁/₂ = 30–1732 min in rat homogenate) [5].

Optimized Procedure:

  • Reagents: Cidofovir, DCC (1.5 eq), DMAP (0.1 eq), anhydrous DMF, 60°C, 12 h.
  • Yield: 75–85% cyclic HPMPC (diastereomeric mixture).
  • Resolution: Rp isomer enriched via Cs₂CO₃-mediated epimerization [6] [10].

Properties

CAS Number

127757-45-3

Product Name

Cyclic-hpmpc

IUPAC Name

4-amino-1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one

Molecular Formula

C8H12N3O5P

Molecular Weight

261.17 g/mol

InChI

InChI=1S/C8H12N3O5P/c9-7-1-2-11(8(12)10-7)3-6-4-16-17(13,14)5-15-6/h1-2,6H,3-5H2,(H,13,14)(H2,9,10,12)/t6-/m0/s1

InChI Key

YXQUGSXUDFTPLL-LURJTMIESA-N

SMILES

C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

Synonyms

1-(((S)-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC)
1-((-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC)
1-((2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine
2-HO-DOPM cHPMPC
cHPMPC
cyclic HPMPC
cyclic-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine
cyclic-HPMPC

Canonical SMILES

C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

Isomeric SMILES

C1[C@@H](OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.